molecular formula C67H108O33 B2973832 Astersaponin B CAS No. 125127-15-3

Astersaponin B

Cat. No. B2973832
CAS RN: 125127-15-3
M. Wt: 1441.568
InChI Key: USYFGIHTVDRWHW-LIDOZGFGSA-N
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Description

Astersaponin B is a natural compound found in the roots of Aster tataricus, a herbaceous plant commonly used in traditional Chinese medicine. It is a triterpenoid saponin with a molecular weight of 902.11 g/mol. Astersaponin B has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

Autophagy Induction and Neuroprotection

  • Autophagy and Neurodegenerative Diseases : Astersaponin B, derived from Aster koraiensis, shows potential in treating neurodegenerative diseases like Parkinson’s by inducing autophagy. Autophagy, a self-degradative process, is crucial for balancing sources of energy at critical times in cellular stress and removing damaged proteins and organelles (Kwon, Ko, Zhang, Zhao, Yang, & Kwon, 2019)(source).
  • Parkinson's Disease Therapy : Another study supports the use of Astersaponin B in Parkinson's disease therapy. It demonstrates neuroprotective effects by activating autophagy via the Erk/mTOR and AMPK/mTOR pathways in both in vitro and in vivo models (Zhang, Park, Zhao, Kwon, & Yang, 2021)(source).

Anti-inflammatory Activities

  • Anti-inflammatory Mechanisms : Astersaponin B has been found to exhibit potent anti-inflammatory activities. It inhibits the phosphorylation and degradation of the inhibitor of NF-κB, thereby blocking the translocation of NF-κB p65 to the nucleus. This suggests its potential in the treatment of inflammatory diseases (Su, Jang, Wang, Lee, Rho, Kim, & Yang, 2019)(source).

Cancer Treatment Potential

  • Antitumor Activities : Various studies on saponins, including Astersaponin B, indicate their antitumor potential. They are known to possess mechanisms that contribute to apoptosis, autophagy, cell cycle arrest, and inhibition of proliferation, metastasis, and angiogenesis in cancer cells. This highlights their role in cancer prevention and therapy (Zhou, Farooqi, & Xu, 2021)(source).

Cardiovascular Disease Treatment

  • Myocardial Ischemia/Reperfusion Injury : Astersaponin B shows promise in treating myocardial ischemia/reperfusion injury by regulating inflammatory response and cell apoptosis. Its modulation of the Toll‐Like Receptor 4/Nuclear Factor‐κB signaling pathway is key to this therapeutic effect (Lu, Tang, Zhang, Luan, Mei, Xu, Zhang, Wang, & Maslov, 2015)(source).

Expectorant and Antitussive Effects

  • Respiratory Ailments : The root of Aster tataricus, containing Astersaponin B, demonstrates significant expectorant and antitussive effects. These findings support its traditional use in respiratory ailments (Yu, Cheng, Xiang, Yu, Zhang, Zhang, & Xu, 2015)(source).

Future Directions

: Kwon, J., Ko, K., Zhang, L., Zhao, D., Yang, H. O., & Kwon, H. C. (2019). An Autophagy Inducing Triterpene Saponin Derived from Aster koraiensis. Molecules, 24(24), 4489. DOI: 10.3390/molecules24244489 : An Autophagy Inducing Triterpene Saponin Derived from Aster koraiensis. (2019). Molecules, 24(24), 4489. Europe PMC : Kwon, J., Ko, K., Zhang, L., Zhao, D., Yang, H. O., & Kwon, H. C. (2020). Triterpenoidal Saponins from the Leaves of Aster koraiensis and Their Inhibitory Effects on pSARS-CoV-2 Entry. Plants, 13(2), 303. DOI: 10.3390/plants13020303

properties

IUPAC Name

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H108O33/c1-26-48(96-55-46(82)49(32(72)22-89-55)97-54-44(80)39(75)30(70)20-88-54)50(98-59-52(84)66(86,24-68)25-92-59)47(83)57(93-26)99-51-40(76)31(71)21-90-58(51)100-60(85)67-16-15-61(2,3)17-28(67)27-9-10-35-63(6)13-12-37(62(4,5)34(63)11-14-64(35,7)65(27,8)18-36(67)73)95-56-45(81)42(78)41(77)33(94-56)23-91-53-43(79)38(74)29(69)19-87-53/h9,26,28-59,68-84,86H,10-25H2,1-8H3/t26-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40-,41+,42-,43+,44+,45+,46+,47+,48-,49-,50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYFGIHTVDRWHW-LIDOZGFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H108O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astersaponin B

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